7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular weight of 268.25 . It is also known by its IUPAC name, 7-fluoro-2-(4-pyridinyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

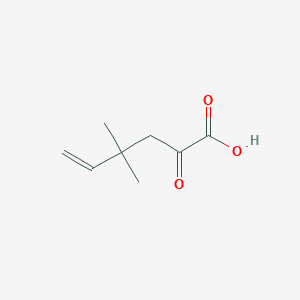

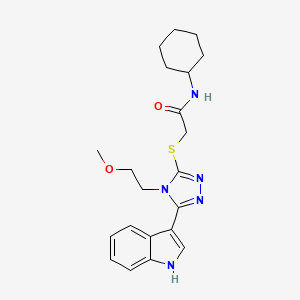

Quinoline, the core structure of this compound, has been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a fluorine atom at the 7th position and a carboxylic acid group at the 4th position .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antimicrobial potential of this compound. Specifically, derivatives of 7-fluoro-2-pyridin-4-yl-quinoline-4-carboxylic acid, such as compounds 1a and 1b , have demonstrated good antimicrobial activity . Further investigations into its mechanism of action and efficacy against specific pathogens could be valuable.

- 7-Fluoro-2-pyridin-4-yl-quinoline-4-carboxylic acid analogues, including brequinar sodium , have been used to inhibit DHODH. DHODH is a key enzyme involved in the de novo biosynthesis of pyrimidines . Understanding its impact on cellular processes and potential therapeutic applications is an active area of research.

- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been studied for their interaction with chromosomal DNA. Agarose gel electrophoresis of cells treated with these derivatives provides insights into their binding properties and potential applications .

Antimicrobial Activity

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DNA Interaction Studies

Zukünftige Richtungen

The future directions for the study of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid could include further exploration of its synthesis methods, chemical reactions, and potential biological and pharmaceutical applications. Given the importance of quinoline derivatives in medicinal chemistry , this compound could be a valuable target for future research.

Wirkmechanismus

Target of Action

The primary target of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription, as well as chromosomal segregation during cell division .

Mode of Action

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid acts as an inhibitor of topoisomerase II . It binds to the enzyme and prevents it from performing its function, which is to untangle DNA strands during replication . This inhibition leads to DNA damage and ultimately cell death .

Biochemical Pathways

The inhibition of topoisomerase II by 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid affects the DNA replication pathway . This disruption leads to the accumulation of DNA breaks, triggering the activation of cellular repair mechanisms . If the damage is too severe and cannot be repaired, the cell undergoes apoptosis, or programmed cell death .

Result of Action

The result of the action of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is the induction of cell death . By inhibiting topoisomerase II and causing DNA damage, the compound triggers apoptosis, leading to the death of the cell . This makes it a potential candidate for the development of anticancer drugs .

Eigenschaften

IUPAC Name |

7-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2/c16-9-4-5-10-11(15(19)20)8-14(18-13(10)7-9)12-3-1-2-6-17-12/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWBFUHWIXQEAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)

![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)